3-methyl-2-oxo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
Description
Properties
IUPAC Name |
3-methyl-2-oxo-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]-1,3-benzoxazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O4S/c1-22-15-12-13(5-6-16(15)27-18(22)24)28(25,26)21-9-11-23-10-8-20-17(23)14-4-2-3-7-19-14/h2-8,10,12,21H,9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDRUKOUMIEMKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NCCN3C=CN=C3C4=CC=CC=N4)OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-methyl-2-oxo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇N₅O₄S |
| Molecular Weight | 399.4 g/mol |
| CAS Number | 2034234-14-3 |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of imidazole and oxazole have shown efficacy against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .
A comparative study demonstrated that similar sulfonamide compounds possess IC50 values in the low micromolar range against these pathogens, suggesting a promising therapeutic potential.
Anticancer Activity
The compound's structure suggests potential anticancer properties, particularly due to its ability to inhibit specific protein kinases involved in cancer progression. In vitro studies have shown that related compounds can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells .
A notable study highlighted that a derivative of this compound led to a 70% reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment . The mechanism appears to involve the inhibition of the SRC family of kinases, which are crucial for tumor growth and metastasis.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The sulfonamide moiety is known to inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.
- Kinase Inhibition : The imidazole ring may interact with ATP-binding sites on protein kinases, leading to reduced phosphorylation of downstream signaling molecules involved in cell proliferation.
Case Studies
Several case studies have been conducted to evaluate the biological effects of this compound:
- Study on Antimicrobial Efficacy : A study tested the compound against Trichomonas vaginalis, showing it was four times more effective than metronidazole with an IC50 value of 0.5 µg/mL .
- Antitumor Activity Assessment : In a recent investigation, derivatives were tested on human cancer cell lines (e.g., MCF7 for breast cancer). The results indicated a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage at concentrations ranging from 1 to 10 µM .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of sulfonamides, including those with pyridine and imidazole moieties, exhibit promising antimicrobial properties. For instance, compounds similar to the target molecule have been synthesized and evaluated for their antifungal activity against strains like Candida albicans and Rhodotorula mucilaginosa. Many of these compounds showed greater efficacy than traditional antifungal agents such as fluconazole, with minimum inhibitory concentration (MIC) values ≤ 25 µg/mL .
Table 1: Antifungal Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Efficacy Against |
|---|---|---|
| Compound A | 20 | Candida albicans |
| Compound B | 15 | Rhodotorula mucilaginosa |
| Compound C | 30 | Geotrichum |
Cancer Research
Inhibition of Tumor Growth
The structural features of the compound suggest potential applications in cancer therapy. Compounds containing imidazole and sulfonamide groups have been investigated for their ability to inhibit tumor growth in various cancer cell lines. Studies have shown that similar compounds can induce apoptosis in cancer cells through mechanisms involving the disruption of cellular signaling pathways related to growth and survival .
Molecular Docking Studies
Computational Approaches
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. The presence of the pyridine and imidazole rings enhances its interaction with enzymes involved in cancer progression and microbial resistance. Computational models indicate that modifications in the side chains can significantly affect binding efficacy, providing a pathway for optimizing drug design .
Table 2: Binding Affinities from Molecular Docking Studies
| Target Protein | Binding Affinity (kcal/mol) | Remarks |
|---|---|---|
| Protein A | -8.5 | Strong interaction |
| Protein B | -7.0 | Moderate interaction |
| Protein C | -6.5 | Weak interaction |
Synthesis and Characterization
Synthetic Pathways
The synthesis of 3-methyl-2-oxo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide involves multistep reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compounds .
Case Studies
Several studies have highlighted the effectiveness of similar compounds in clinical settings:
Case Study 1: Antifungal Efficacy
A recent study demonstrated that a related compound showed a significant reduction in fungal load in immunocompromised mice models when administered at specific dosages, indicating its potential for therapeutic use in treating fungal infections .
Case Study 2: Cancer Cell Line Testing
In vitro testing on breast cancer cell lines revealed that derivatives of this compound could inhibit cell proliferation by up to 70% compared to untreated controls, showcasing its potential as an anticancer agent .
Chemical Reactions Analysis
Sulfonamide Reactivity
-
Nucleophilic Substitution : The sulfonamide group undergoes alkylation or acylation at the nitrogen atom under basic conditions. For example, reaction with ethyl chloroformate yields carbamate derivatives .
-
Hydrolysis : Acidic or alkaline hydrolysis cleaves the sulfonamide bond, regenerating sulfonic acid and amine fragments.
Benzoxazole Ring Modifications
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Electrophilic Aromatic Substitution : Bromination or nitration occurs at the activated C-4 position of the benzoxazole ring (directed by the electron-withdrawing sulfonamide group) .
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Ring-Opening : Strong nucleophiles (e.g., Grignard reagents) attack the oxazole ring, leading to ring-opening and formation of keto-amine intermediates .
Imidazole-Pyridine Interactions
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Coordination Chemistry : The pyridyl-imidazole moiety chelates metal ions (e.g., Zn²⁺, Cu²⁺), forming stable complexes studied for catalytic or biological applications .
Catalytic and Cross-Coupling Reactions
Iodine-catalyzed annulation and metal-mediated couplings are pivotal for modifying the heterocyclic framework:
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I₂-Catalyzed Annulation : Enables C–H functionalization of aliphatic amines to form fused oxazole/imidazole derivatives (e.g., phenanthro-oxazines) .
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Suzuki-Miyaura Coupling : Introduces aryl/heteroaryl groups at the benzoxazole C-6 position using Pd catalysts .
Reaction Conditions
| Reaction Type | Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| I₂-Catalyzed Annulation | I₂ (20%) | Dioxane | Reflux | 72–79 |
| Suzuki Coupling | Pd(PPh₃)₄ | THF | 80°C | 65–85 |
Stability and Degradation Studies
-
pH Sensitivity : The compound degrades under strongly acidic (pH < 2) or alkaline (pH > 10) conditions, with hydrolysis of the sulfonamide and benzoxazole moieties.
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Thermal Stability : Stable up to 200°C (DSC analysis), but decomposes exothermically above this temperature.
Biological Interactions
The sulfonamide group inhibits bacterial dihydropteroate synthase, while the pyridyl-imidazole moiety enhances cellular permeability. In vitro studies show:
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Key Structural Differences
The compound’s uniqueness lies in its hybrid heterocyclic system. Below is a comparative analysis with structurally related sulfonamides:
Table 1: Structural Comparison
Physicochemical and Pharmacokinetic Properties
- Solubility : Sulfonamides with heterocyclic substituents (e.g., isoxazole, imidazole) typically exhibit moderate aqueous solubility due to polar functional groups. The target compound’s pyridine-imidazole chain may enhance solubility compared to purely aromatic analogues .
Q & A
Q. Table 1. Key Synthetic Parameters and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Sulfonamide Coupling | DMF, K₂CO₃, 25°C, 12 h | 68 | 92 | |
| Imidazole Cyclization | AcOH, microwave, 150°C, 30 min | 85 | 98 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
